molecular formula C10H16BrNO2 B592299 tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 159503-91-0

tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B592299
M. Wt: 262.147
InChI Key: PQILACDFDBWRNK-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (TBBDPC) is an organic compound with a wide range of applications in the field of organic chemistry. TBBDPC is a versatile reagent that has been used in a variety of synthetic transformations, including the synthesis of heterocycles, the preparation of amino acids, and the preparation of amines. TBBDPC has also been used in the synthesis of various pharmaceuticals and natural products. In addition, TBBDPC has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrazines, and quinolines.

Scientific Research Applications

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate, is an important intermediate for small molecule anticancer drugs. It has been used in the synthesis of various molecules with potential therapeutic applications in cancer, depression, and cerebral ischemia (Zhang et al., 2018).

  • In another study, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, was characterized and analyzed through X-ray crystallography, FTIR, and NMR spectroscopic methods. This compound has been instrumental in the development of Schiff base compounds (Çolak et al., 2021).

  • The efficient synthesis of (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, a common intermediate for various polyhydroxylated piperidines, was reported. This compound serves as a precursor for the synthesis of 1-deoxy-L-mannojirimycin, 1-deoxy-L-idonojirimycin, L-fagomycin, and related analogues, indicating its significance in synthesizing biologically active compounds (Ramalingam et al., 2012).

  • Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a related compound, has been researched for its potential in treating tumor viruses and as a key intermediate in synthesizing CDK9 inhibitors and Ibrutinib (Hu et al., 2019).

  • Another derivative, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, was synthesized and further reacted with maleic anhydride, leading to the formation of compounds significant in chemical transformations (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h4H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQILACDFDBWRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

CAS RN

159503-91-0
Record name tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
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Citations

For This Compound
1
Citations
E Shirakawa, Y Imazaki, T Hayashi - scholar.archive.org
General Remarks. All manipulations of oxygen-and moisture-sensitive materials were conducted with a standard Schlenk technique under a nitrogen atmosphere. Nuclear magnetic …
Number of citations: 0 scholar.archive.org

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